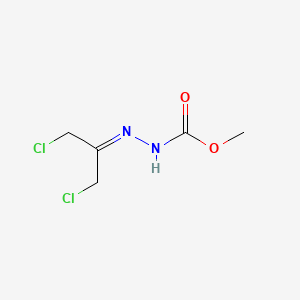

1,3-Dichloroacetone methoxycarbonylhydrazone

Description

1,3-Dichloroacetone methoxycarbonylhydrazone is a chemical compound with the molecular formula C5H8Cl2N2O2. It is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions. This compound is characterized by the presence of two chlorine atoms, an acetone group, and a methoxycarbonylhydrazone moiety, which contribute to its reactivity and versatility in chemical processes .

Properties

IUPAC Name |

methyl N-(1,3-dichloropropan-2-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2N2O2/c1-11-5(10)9-8-4(2-6)3-7/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTMOMPDVPULIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=C(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542639 | |

| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87595-89-9 | |

| Record name | Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 1,3-Dichloroacetone Methoxycarbonylhydrazone

Direct Condensation of Methyl Carbazate with 1,3-Dichloroacetone

The primary synthesis route involves the condensation of methyl carbazate (methoxycarbonylhydrazine) with 1,3-dichloroacetone in diethyl ether under ambient conditions. This method, reported by Haelters et al. (1988), achieves quantitative yield (100%) after 15 hours of reaction time. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 1,3-dichloroacetone, followed by elimination of hydrochloric acid (HCl) to form the hydrazone linkage.

Reaction Conditions:

- Solvent: Diethyl ether

- Temperature: Ambient (20–25°C)

- Time: 15 hours

- Molar Ratio: 1:1 stoichiometry between methyl carbazate and 1,3-dichloroacetone

The absence of by-products, such as 1,1-dichloroacetone derivatives, underscores the regioselectivity of this reaction, attributed to the electronic effects of the chlorine substituents on the acetone backbone.

Industrial-Scale Synthesis of 1,3-Dichloroacetone: A Precursor Analysis

The availability and purity of 1,3-dichloroacetone are critical for the efficient synthesis of its methoxycarbonylhydrazone derivative. Recent patents disclose advanced methods for producing 1,3-dichloroacetone, circumventing traditional challenges such as iodine usage and ketal formation.

Chlorination-Disproportionation Protocol

A two-step process developed by Dow Chemical Company involves:

- Chlorination of Acetone: Acetone is chlorinated to monochloroacetone (MCA) using chlorine gas under controlled conditions.

- Disproportionation of MCA: MCA undergoes catalytic disproportionation in the presence of a platinum catalyst (e.g., PtCl₂ or PtO₂), yielding 1,3-dichloroacetone and acetone.

Key Advantages:

- Catalyst Efficiency: Platinum catalysts (Pt²⁺/Pt⁴⁺) eliminate the need for iodine, reducing costs by $13/kg.

- By-Product Mitigation: The process avoids 1,1-dichloroacetone formation, ensuring >95% purity of 1,3-dichloroacetone.

Optimization Parameters:

Mechanistic Insights and Reaction Dynamics

Hydrazone Formation Mechanism

The condensation of methyl carbazate with 1,3-dichloroacetone follows a bimolecular nucleophilic substitution (SN²) pathway. The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and HCl elimination yield the hydrazone product (Fig. 1).

Electronic Effects:

Catalytic Disproportionation of Monochloroacetone

The platinum-catalyzed disproportionation of MCA involves simultaneous oxidation and reduction steps:

- Oxidation: One MCA molecule loses a chlorine atom, forming 1,3-dichloroacetone.

- Reduction: Another MCA molecule gains a hydrogen atom, regenerating acetone.

Catalytic Cycle:

Platinum facilitates electron transfer via surface adsorption, with chloride ions stabilizing transition states. This mechanism minimizes side reactions, ensuring high selectivity for 1,3-dichloroacetone.

Optimization and Scalability

Solvent and Temperature Effects

While diethyl ether is optimal for laboratory-scale synthesis, industrial applications may substitute with tetrahydrofuran (THF) or ethyl acetate to reduce volatility risks. Elevated temperatures (40–50°C) reduce reaction time to 8–10 hours but require rigorous HCl scrubbing to prevent side reactions.

Analytical Characterization

Spectroscopic Data

Although specific spectral data for this compound are limited in public literature, analogous hydrazones exhibit characteristic IR absorptions at:

X-ray Crystallography

Crystalline derivatives of related hydrazones, such as ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate, confirm the planar geometry of the hydrazone moiety and anti-configuration of substituents.

Chemical Reactions Analysis

1,3-Dichloroacetone methoxycarbonylhydrazone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols or amines.

Condensation Reactions: The methoxycarbonylhydrazone moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

1,3-Dichloroacetone methoxycarbonylhydrazone has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biological Studies: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicinal Chemistry: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 1,3-dichloroacetone methoxycarbonylhydrazone involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the modification of their structure and function. In biological systems, it may interact with enzymes or proteins, altering their activity or stability. The specific molecular targets and pathways involved depend on the context of its application and the nature of the reacting species .

Comparison with Similar Compounds

1,3-Dichloroacetone methoxycarbonylhydrazone can be compared with other similar compounds, such as:

1,3-Dichloroacetone: This compound shares the dichloroacetone moiety but lacks the methoxycarbonylhydrazone group.

Methoxycarbonylhydrazine: This compound contains the methoxycarbonylhydrazone moiety but lacks the dichloroacetone group.

The uniqueness of this compound lies in its combination of both dichloroacetone and methoxycarbonylhydrazone functionalities, which provide a broader range of reactivity and applications compared to its individual components .

Biological Activity

1,3-Dichloroacetone methoxycarbonylhydrazone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has been studied for its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular structure features a methoxycarbonyl group attached to a hydrazone linkage derived from 1,3-dichloroacetone. The presence of chlorine atoms in the structure contributes to its reactivity and biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.05 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of DNA synthesis : The compound appears to interfere with DNA replication processes.

- Induction of oxidative stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Study 2: Anticancer Mechanism

Another research project investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 100 µM) compared to untreated controls.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cells | Inhibition of DNA synthesis; oxidative stress |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-dichloroacetone methoxycarbonylhydrazone, and how can purity be ensured?

- Methodology : The compound can be synthesized via hydrazone formation by reacting 1,3-dichloroacetone with methoxycarbonylhydrazine. Key steps include:

- Reagent Ratios : Use equimolar amounts of 1,3-dichloroacetone and methoxycarbonylhydrazine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .

- Reaction Monitoring : Track progress via TLC or HPLC. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Characterization : Confirm structure via -NMR (e.g., methoxycarbonyl proton at ~3.79 ppm) and IR (C=O stretch ~1700 cm) .

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to volatility and toxicity .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Contaminated areas should be rinsed with water and ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : -NMR identifies methoxycarbonyl (CHO) and hydrazone (NH) protons. -NMR confirms carbonyl (C=O) and chlorinated carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (expected m/z ~190–200 for CHClNO) .

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How does this compound influence reaction mechanisms in organometallic systems?

- Mechanistic Insights :

- The hydrazone group acts as a bidentate ligand, coordinating to transition metals (e.g., Co, Ni) via the carbonyl oxygen and hydrazine nitrogen. This stabilizes metal complexes, as shown in studies with cobalt(II) nitrate .

- Kinetic Studies : Monitor coordination using UV-Vis spectroscopy (e.g., d-d transitions) and cyclic voltammetry to assess redox behavior .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Stability Analysis :

- Acidic Conditions : Hydrolysis of the hydrazone bond occurs at pH < 3, yielding 1,3-dichloroacetone and methoxycarbonylhydrazine. Track via HPLC .

- Thermal Decomposition : At >100°C, decomposition produces chlorinated volatile organic compounds (VOCs). Use TGA-FTIR to identify gaseous byproducts (e.g., HCl, CO) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?

- Computational Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.